6-Methoxy-1H-indazole-5-boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

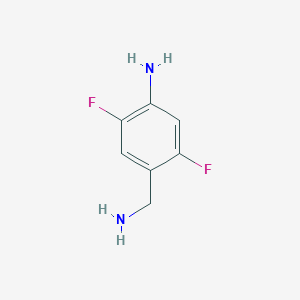

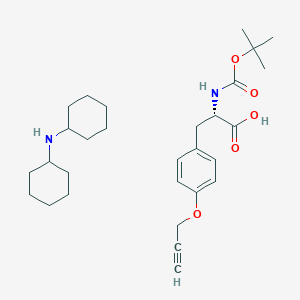

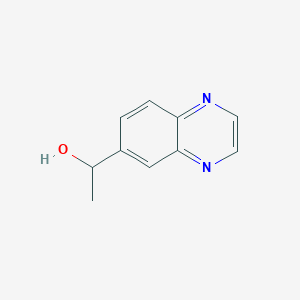

6-Methoxy-1H-indazol-5-yl-5-boronic acid, also known as MIBA, is a boronic acid derivative. It is a heterocyclic compound that contains both boronic acid and methoxy functional groups. The compound has a molecular weight of 191.98 .

Synthesis Analysis

The synthesis of 1H-indazoles, such as 6-Methoxy-1H-indazol-5-yl-5-boronic acid, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for 6-Methoxy-1H-indazol-5-yl-5-boronic acid is1S/C8H9BN2O3/c1-14-8-2-5-4-10-11-7(5)3-6(8)9(12)13/h2-4,12-13H,1H3,(H,10,11) . This indicates the presence of 8 carbon atoms, 9 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 3 oxygen atoms in the molecule . Physical and Chemical Properties Analysis

The compound has a molecular weight of 191.98 . It is recommended to be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

PET Probe Development for Imaging Enzymes

One significant application of compounds related to 6-Methoxy-1H-indazol-5-yl-5-boronic acid is in the development of PET (Positron Emission Tomography) probes. For instance, a compound designed for imaging the enzyme PIM1 (proviral integration site in moloney murine leukemia virus kinase 1) was synthesized, showcasing the potential of indazolyl boronic acids in diagnostic imaging. This compound demonstrated potent PIM1 inhibition, which is crucial for understanding and potentially treating various diseases, including cancer (Gao et al., 2013).

Chemical Synthesis and Reactivity

Indazolyl boronic acids are also pivotal in synthetic chemistry. They participate in complex formation and catalyze various chemical reactions. For example, reactions involving arylboronic acids and aryloxorhodium complexes lead to the formation of cationic rhodium complexes with tetraarylpentaborates. These complexes have unique structures and properties, contributing to the understanding of boron chemistry and its applications in catalysis and material science (Nishihara et al., 2002).

Coupling Reactions

Another application is in coupling reactions, where indazolyl boronic acids serve as substrates. For example, Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, including those related to 6-Methoxy-1H-indazol-5-yl-5-boronic acid, facilitates the synthesis of diverse compounds. This mild and efficient process enables selective C-C and C-N bond formation, expanding the toolkit for organic synthesis and drug development (Zheng et al., 2014).

Material Science and Luminescence

In material science, the fluorescence properties of indazole derivatives, including those related to 6-Methoxy-1H-indazol-5-yl-5-boronic acid, have been investigated. These compounds exhibit strong fluorescence across a wide pH range, making them potential candidates for fluorescent labeling reagents in biomedical analysis. Their stability and high fluorescence yield in various conditions suggest applications in sensing, imaging, and diagnostic assays (Hirano et al., 2004).

Zukünftige Richtungen

Indazole-containing compounds, such as 6-Methoxy-1H-indazol-5-yl-5-boronic acid, have gained tremendous attention for their potential applications in various fields of research and industry. They have become an important synthon in the development of new drugs . Therefore, future research may focus on exploring the potential applications of these compounds in medicinal chemistry and drug development .

Wirkmechanismus

Target of Action

The primary target of 6-Methoxy-1H-indazole-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound’s success in the sm cross-coupling reaction is attributed to its relatively stable nature, readiness for preparation, and generally environmentally benign nature . These properties could potentially influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The compound’s action results in the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This is a crucial step in various synthetic processes, including the preparation of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors, synthesis of pyridinyl benzonaphthyridinones as mTOR inhibitors for the treatment of cancer, and the creation of novel bisphosphonate inhibitors of human farnesyl pyrophosphate synthase .

Action Environment

The action of this compound is influenced by the reaction conditions of the SM cross-coupling process . The reaction is known for its exceptionally mild and functional group tolerant conditions , suggesting that the compound’s action, efficacy, and stability could be influenced by these environmental factors.

Eigenschaften

IUPAC Name |

(6-methoxy-1H-indazol-5-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O3/c1-14-8-3-7-5(4-10-11-7)2-6(8)9(12)13/h2-4,12-13H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJUPFLLEKHYDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1OC)NN=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6343047.png)

![(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6343059.png)

![1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine](/img/structure/B6343065.png)